Cas no 90769-45-2 (Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate)

Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate is a versatile compound characterized by its unique 5,6-diamino and dimethylamino substituents on the pyrimidine ring. This compound offers significant advantages due to its potential for various synthetic applications, including the synthesis of pharmaceuticals and agrochemicals. Its functional groups facilitate efficient chemical transformations, making it a valuable intermediate in organic synthesis.
Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate structure
90769-45-2 structure
Product name:Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate
CAS No:90769-45-2
MF:C9H15N5O2
MW:225.247700929642
CID:1092586
PubChem ID:13383378

Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate
    • 90769-45-2
    • Ethyl5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate
    • SB59145
    • pyrimidine, 4,5-diamino-2-dimethylamino-6-ethoxycarbonyl-
    • Inchi: InChI=1S/C9H15N5O2/c1-4-16-8(15)6-5(10)7(11)13-9(12-6)14(2)3/h4,10H2,1-3H3,(H2,11,12,13)
    • InChI Key: ACWQVJLPFCAVCM-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=C(C(=N)NC(=N1)N(C)C)N

Computed Properties

  • Exact Mass: 225.12257474g/mol
  • Monoisotopic Mass: 225.12257474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 107Ų

Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM166813-1g
ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate
90769-45-2 95%
1g
$830 2021-08-05
Chemenu
CM166813-1g
ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate
90769-45-2 95%
1g
$700 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1748507-1g
Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate
90769-45-2 98%
1g
¥6433.00 2024-04-25
Crysdot LLC
CD11020094-1g
Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate
90769-45-2 95+%
1g
$880 2024-07-19
Alichem
A089004900-1g
Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate
90769-45-2 95%
1g
$721.14 2023-08-31

Additional information on Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate

Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate (CAS No. 90769-45-2): A Comprehensive Overview

Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate (CAS No. 90769-45-2) is a significant compound in the field of pharmaceutical chemistry, exhibiting a rich structural framework that makes it a valuable intermediate in the synthesis of various biologically active molecules. This compound, characterized by its pyrimidine core and multiple functional groups, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry.

The molecular structure of Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate consists of a pyrimidine ring substituted with amino groups at the 5 and 6 positions, a dimethylamino group at the 2 position, and a carboxylate ester group at the 4 position. This arrangement provides multiple sites for chemical modification, making it a versatile building block for constructing more complex pharmacophores. The presence of both basic and acidic functional groups also enhances its reactivity, enabling diverse synthetic pathways.

In recent years, there has been growing interest in exploring the pharmacological properties of pyrimidine derivatives. TheEthyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate has been investigated for its potential role in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. Its structural features suggest that it may interact with biological targets in ways that could lead to novel therapeutic effects.

One of the most compelling aspects of this compound is its utility as a precursor in the synthesis of nucleoside analogs. Nucleoside analogs are a class of drugs that mimic natural nucleosides and are widely used in the treatment of viral infections such as HIV and hepatitis B. TheEthyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate can be modified to introduce additional functional groups that enhance binding affinity to viral enzymes or receptors, thereby improving drug efficacy.

Recent studies have also highlighted the compound's potential in oncology research. Pyrimidine derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. TheEthyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate, with its multiple reactive sites, can be engineered to target specific pathways implicated in tumor growth and metastasis. This has opened up new avenues for developing targeted therapies that could improve outcomes for cancer patients.

The synthesis ofEthyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These methods not only enhance the scalability of production but also allow for the introduction of structural variations to tailor the compound's properties for specific applications.

The pharmacokinetic profile ofEthyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate is another critical factor that influences its therapeutic potential. Research has focused on understanding how the compound is absorbed, distributed, metabolized, and excreted by the body. By optimizing its chemical structure based on these insights, scientists can develop formulations that improve bioavailability and reduce side effects.

In conclusion,Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate (CAS No. 90769-45-2) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for developing new drugs across multiple therapeutic areas. As research continues to uncover new biological targets and synthetic strategies, this compound is poised to play an increasingly important role in advancing medical science.

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